molecular formula C10H11BrF2N2O3S B8404227 4-(Bromomethyl)-N-[(dimethylamino)sulfonyl]-2,5-difluorobenzamide

4-(Bromomethyl)-N-[(dimethylamino)sulfonyl]-2,5-difluorobenzamide

Cat. No. B8404227
M. Wt: 357.17 g/mol
InChI Key: HJHNQWBRILNCQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085517B2

Procedure details

A mixture of N-[(dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide (Preparation 2, 0.50 g, 1.80 mmol), N-bromosuccinimide (freshly recrystallised and dried, 0.42 g, 2.34 mmol) and azobisisobutyronitrile (14.8 mg, 0.09 mmol) in 1,2-dichloroethane (15 mL) was heated under reflux with stirring whilst being irradiated with light from a 100 watt lamp. After 6 hours more N-bromosuccinimide (300 mg, 1.69 mmol) and azobisisobutyronitrile (10 mg, 0.06 mmol) were added and the mixture heated for a further 4 hours. An additional amount of N-bromosuccinimide (100 mg, 0.56 mmol) was then added and the mixture heated under reflux for a further 4 hours. The reaction mixture was cooled to room temperature and evaporated in vacuo to leave a pale yellow oil (0.54 g). Purification by silica gel column chromatography eluting with ethyl acetate/heptane 0:100-1:4 afforded the title compound (0.176 g, 27%) as a colourless oil which solidified on standing.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
10 mg
Type
catalyst
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
14.8 mg
Type
catalyst
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:18])[S:3]([NH:6][C:7](=[O:17])[C:8]1[CH:13]=[C:12]([F:14])[C:11]([CH3:15])=[CH:10][C:9]=1[F:16])(=[O:5])=[O:4].[Br:19]N1C(=O)CCC1=O>ClCCCl.N(C(C)(C)C#N)=NC(C)(C)C#N>[Br:19][CH2:15][C:11]1[C:12]([F:14])=[CH:13][C:8]([C:7]([NH:6][S:3]([N:2]([CH3:1])[CH3:18])(=[O:5])=[O:4])=[O:17])=[C:9]([F:16])[CH:10]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CN(S(=O)(=O)NC(C1=C(C=C(C(=C1)F)C)F)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
10 mg
Type
catalyst
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Three
Name
Quantity
100 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
14.8 mg
Type
catalyst
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
freshly recrystallised
CUSTOM
Type
CUSTOM
Details
dried
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
whilst being irradiated with light from a 100 watt lamp
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated for a further 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC(=C(C(=O)NS(=O)(=O)N(C)C)C=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.54 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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